molecular formula C17H22N2O7S B1365551 (3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

(3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B1365551
M. Wt: 398.4 g/mol
InChI Key: FYSQBJYJNOXEDS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxyl, methylsulfanyl, and phenylmethoxycarbonylamino groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core butanoic acid structure through a series of condensation and cyclization reactions.

    Introduction of functional groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    (3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid analogs: Compounds with similar core structures but different functional groups.

    Peptidomimetic compounds: Molecules that mimic the structure and function of peptides, often used in drug design.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O7S

Molecular Weight

398.4 g/mol

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24)/t12-,13-/m0/s1

InChI Key

FYSQBJYJNOXEDS-STQMWFEESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

sequence

DM

Origin of Product

United States

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